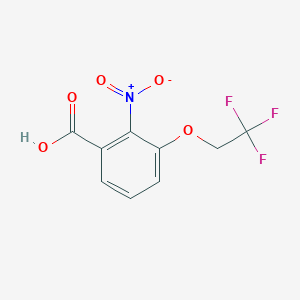

2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid

Description

2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid is a substituted benzoic acid derivative featuring a nitro group at the 2-position and a trifluoroethoxy moiety at the 3-position. This combination of electron-withdrawing groups (EWGs) enhances the compound’s acidity compared to unsubstituted benzoic acids, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-nitro-3-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-6-3-1-2-5(8(14)15)7(6)13(16)17/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDGHXVMRXJICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC(F)(F)F)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the trifluoroethoxy group. One common method involves the reaction of 2,3-dihydroxybenzoic acid with trifluoroethanol in the presence of a strong acid catalyst to form the trifluoroethoxy derivative. This intermediate is then nitrated using a mixture of nitric and sulfuric acids to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: 2-Amino-3-(2,2,2-trifluoroethoxy)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions and transformations.

Biology

- Biochemical Probes : Due to its distinctive functional groups, 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid is investigated as a biochemical probe. It can interact with specific molecular targets within biological systems.

- Enzyme Inhibition Studies : The compound is utilized in studying enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways.

Medicine

- Therapeutic Potential : Research is ongoing into the compound's potential therapeutic properties, particularly in developing anti-inflammatory and anticancer agents. Its mechanism involves bioreduction of the nitro group to form reactive intermediates that can affect cellular components .

- Drug Development : As an intermediate in pharmaceutical synthesis, it is explored for its role in creating new drugs targeting specific molecular pathways .

Industry

- Specialty Chemicals Production : The compound is used in producing specialty chemicals and materials with tailored properties for various industrial applications .

Case Study 1: Anti-Cancer Agent Development

Recent studies have focused on modifying this compound to enhance its biological activity while maintaining low toxicity profiles. This research has shown promise in developing novel anti-cancer agents by leveraging the compound's structural features.

Case Study 2: Enzyme Inhibition Research

In enzyme inhibition studies, this compound has been shown to form stable complexes with various biological macromolecules. This property makes it a valuable tool for investigating enzyme mechanisms and developing inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Positional Isomerism and Substituent Effects

- Trifluoroethoxy vs. Trifluoromethoxy : Compounds like 2-iodo-4-(trifluoromethoxy)benzoic acid () show that trifluoromethoxy groups offer similar lipophilicity but reduced steric hindrance compared to trifluoroethoxy .

- Acidity Trends : Nitro groups lower pKa significantly (e.g., target compound pKa ~2 vs. 4-(trifluoroethoxy)benzoic acid pKa ~4) due to stronger electron withdrawal .

Biological Activity

2-Nitro-3-(2,2,2-trifluoroethoxy)benzoic acid is a compound of interest due to its unique structural features and potential biological applications. The incorporation of trifluoroethoxy and nitro groups into the benzoic acid framework may confer specific pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a nitro group (-NO₂) at the 2-position and a trifluoroethoxy group (-O-CF₃) at the 3-position of the benzoic acid ring.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl and nitro substituents often exhibit enhanced biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that benzoic acid derivatives can possess significant antimicrobial properties. For instance, the introduction of a trifluoromethyl group has been associated with increased potency against various bacterial strains. In a comparative study:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Control (Benzoic Acid) | 128 µg/mL | Staphylococcus aureus |

This table illustrates that the compound exhibits lower MIC values compared to standard benzoic acid, suggesting enhanced antimicrobial efficacy due to the trifluoromethyl substitution .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vitro using human cell lines. The compound was tested for its ability to inhibit pro-inflammatory cytokine production in activated macrophages. Results indicated:

- IL-6 Reduction : A significant reduction in interleukin-6 (IL-6) levels by approximately 50% at a concentration of 10 µM.

- TNF-alpha Inhibition : Tumor necrosis factor-alpha (TNF-alpha) levels were decreased by over 40% under similar conditions.

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In a cell viability assay using various cancer cell lines (e.g., breast and prostate cancer), this compound exhibited dose-dependent cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 75 |

| 10 | 50 |

At concentrations above 10 µM, significant apoptosis was observed in treated cells compared to untreated controls. This suggests that the compound may induce cell death through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are currently under investigation. Preliminary data suggest that the nitro group may play a critical role in redox reactions within cells, potentially leading to increased reactive oxygen species (ROS) generation. This could explain both its antimicrobial and anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.